molecular formula C6H4N2O4 B11743725 3,4-Dihydrofuro[3,4-d]pyrimidine-2,5,7(1H)-trione

3,4-Dihydrofuro[3,4-d]pyrimidine-2,5,7(1H)-trione

Cat. No.: B11743725
M. Wt: 168.11 g/mol
InChI Key: HEMYFTMKAVMYIG-UHFFFAOYSA-N
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Description

3,4-Dihydrofuro[3,4-d]pyrimidine-2,5,7(1H)-trione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique fused ring structure, which includes both furan and pyrimidine moieties. The presence of multiple functional groups within this structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydrofuro[3,4-d]pyrimidine-2,5,7(1H)-trione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the reaction of a furan derivative with a pyrimidine precursor in the presence of a strong acid like trifluoroacetic acid can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimization of the synthetic route to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydrofuro[3,4-d]pyrimidine-2,5,7(1H)-trione can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-Dihydrofuro[3,4-d]pyrimidine-2,5,7(1H)-trione involves its interaction with specific molecular targets. For instance, in antiviral research, it has been shown to inhibit the activity of reverse transcriptase enzymes by binding to their active sites. This binding prevents the enzyme from catalyzing the reverse transcription process, thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydrofuro[3,4-d]pyrimidine-2,5,7(1H)-trione is unique due to its specific fused ring structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C6H4N2O4

Molecular Weight

168.11 g/mol

IUPAC Name

3,4-dihydro-1H-furo[3,4-d]pyrimidine-2,5,7-trione

InChI

InChI=1S/C6H4N2O4/c9-4-2-1-7-6(11)8-3(2)5(10)12-4/h1H2,(H2,7,8,11)

InChI Key

HEMYFTMKAVMYIG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)OC2=O)NC(=O)N1

Origin of Product

United States

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